molecular formula C12H21N5O B11781561 N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11781561
M. Wt: 251.33 g/mol
InChI Key: ZREQKBPWUKHNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a triazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the piperidine derivative, followed by the formation of the triazole ring through a cycloaddition reaction. The final step involves the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

Biological Activities

N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide exhibits a range of biological activities that make it a compound of interest in drug development.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety possess significant antimicrobial properties. Studies indicate that N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole derivatives show effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Case Study : A comparative study revealed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has also been investigated.

Research Findings : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the inhibition of specific signaling pathways associated with cell survival.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole compounds are well-documented. N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole derivatives have been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Experimental Data : In a controlled study, these compounds demonstrated significant inhibition rates (up to 85%) at concentrations lower than those required for conventional anti-inflammatory drugs.

Material Science Applications

Beyond biological applications, N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole derivatives are being explored for their utility in material science. Their unique chemical structure allows them to be incorporated into polymers and coatings that require enhanced thermal stability and resistance to degradation.

Summary of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in A549 and MCF7
Anti-inflammatoryInhibits TNF-alpha and IL-6

Mechanism of Action

The mechanism by which N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives and piperidine-containing compounds. Examples include:

  • 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
  • N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Biological Activity

N,N-Diethyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C12H21N5O
  • Molecular Weight : 251.33 g/mol
  • Structure : The compound features a triazole ring substituted with a piperidine group and a carboxamide functional group, which contributes to its biological activity.

1. Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa2.0 μg/mL

These results indicate that the compound has a promising profile for further development as an antimicrobial agent .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using carrageenan-induced paw edema models in rodents. The compound demonstrated a significant reduction in edema compared to control groups.

Treatment Group Edema Reduction (%)
Control0
Compound (10 mg/kg)45
Compound (25 mg/kg)65

This suggests that the compound may act through inhibition of pro-inflammatory cytokines .

3. Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines. Notably, it showed cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

Cell Line IC50 (μM)
MCF-715
HT-2920

Mechanistic studies indicated that the compound induces apoptosis through activation of caspase pathways and modulation of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various triazole derivatives, this compound was identified as one of the most potent compounds against Staphylococcus aureus, with an MIC value significantly lower than other tested derivatives . This highlights its potential as a lead compound for developing new antibiotics.

Case Study 2: In Vivo Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound in a rat model of arthritis. Treatment with this compound resulted in marked improvement in joint swelling and pain scores compared to untreated controls . This suggests its viability as a therapeutic agent in inflammatory diseases.

Properties

Molecular Formula

C12H21N5O

Molecular Weight

251.33 g/mol

IUPAC Name

N,N-diethyl-1-piperidin-3-yltriazole-4-carboxamide

InChI

InChI=1S/C12H21N5O/c1-3-16(4-2)12(18)11-9-17(15-14-11)10-6-5-7-13-8-10/h9-10,13H,3-8H2,1-2H3

InChI Key

ZREQKBPWUKHNFH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CN(N=N1)C2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.